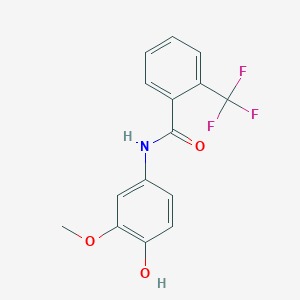![molecular formula C13H19NOS B14356966 S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate CAS No. 92924-95-3](/img/structure/B14356966.png)
S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a 4-methylphenyl group attached to a carbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate typically involves the reaction of an appropriate thiol with an isocyanate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamothioate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include the disruption of cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Methyl methyl[1-(4-methylphenyl)ethyl]carbamothioate
- S-Ethyl ethyl[1-(4-methylphenyl)ethyl]carbamothioate
- S-Propyl methyl[1-(4-methylphenyl)ethyl]carbamothioate
Uniqueness
S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
92924-95-3 |
|---|---|
Formule moléculaire |
C13H19NOS |
Poids moléculaire |
237.36 g/mol |
Nom IUPAC |
S-ethyl N-methyl-N-[1-(4-methylphenyl)ethyl]carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-5-16-13(15)14(4)11(3)12-8-6-10(2)7-9-12/h6-9,11H,5H2,1-4H3 |
Clé InChI |
AZSYIEIZHYTMTC-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)N(C)C(C)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


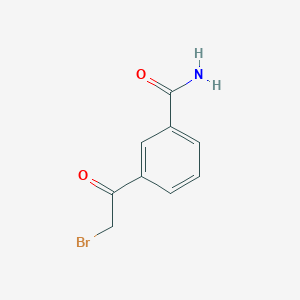

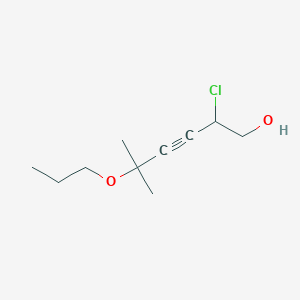
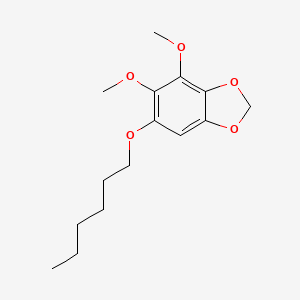


![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)

![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
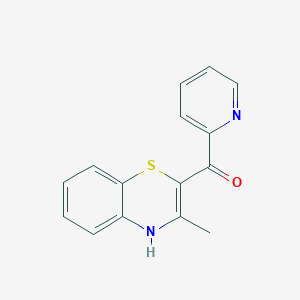
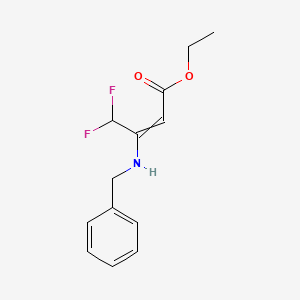
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

